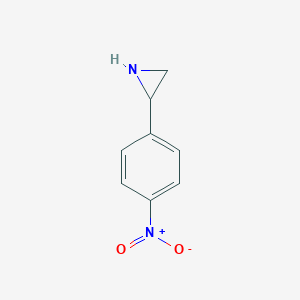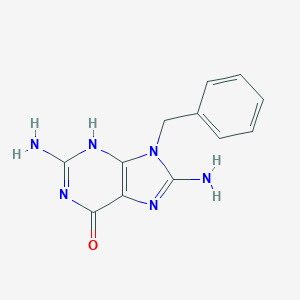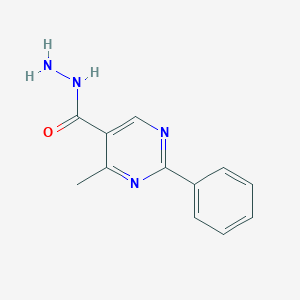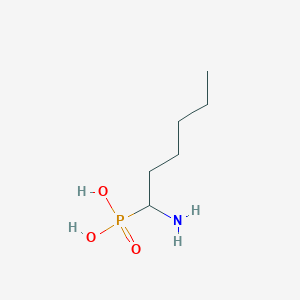
2-(4-Nitrophenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)aziridine is a chemical compound with the molecular formula C8H7N3O2. It is a versatile compound that has gained significant attention in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)aziridine is not well understood. However, it is known to react with various nucleophiles such as amines and thiols. This reactivity makes it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-(4-Nitrophenyl)aziridine. However, it has been shown to have anticancer properties. It has also been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-Nitrophenyl)aziridine in lab experiments is its reactivity towards various nucleophiles. This makes it a valuable tool in organic synthesis. However, its toxicity and potential health hazards limit its use in biological experiments.
Future Directions
There are several future directions for research on 2-(4-Nitrophenyl)aziridine. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the exploration of its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, 2-(4-Nitrophenyl)aziridine is a versatile compound that has gained significant attention in scientific research due to its unique properties. Its reactivity towards various nucleophiles makes it a valuable tool in organic synthesis. However, its toxicity and potential health hazards limit its use in biological experiments. Further research is needed to explore its potential therapeutic applications and to develop new synthesis methods.
Synthesis Methods
The synthesis of 2-(4-Nitrophenyl)aziridine can be achieved through various methods. One of the most common methods is the reaction between 4-nitrophenylhydrazine and chloroacetonitrile. The reaction is carried out in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-(4-Nitrophenyl)aziridine.
Scientific Research Applications
2-(4-Nitrophenyl)aziridine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of biologically active molecules such as antitumor agents and antibiotics.
properties
CAS RN |
105799-01-7 |
|---|---|
Product Name |
2-(4-Nitrophenyl)aziridine |
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2 |
InChI Key |
MHEKFJCITDVKQX-UHFFFAOYSA-N |
SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
Aziridine, 2-(4-nitrophenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















